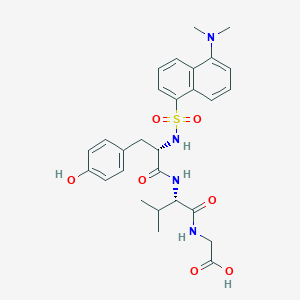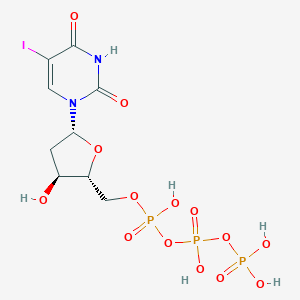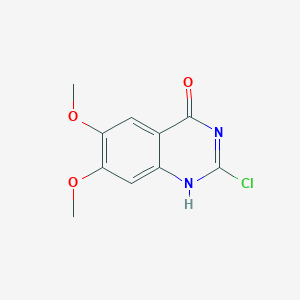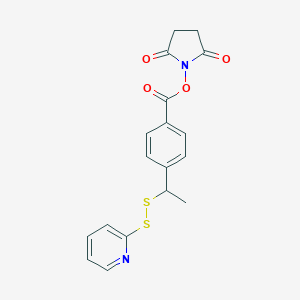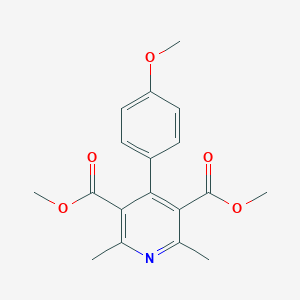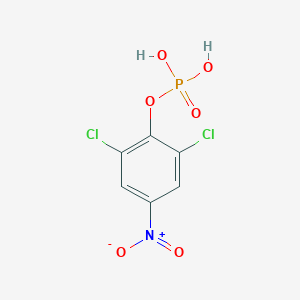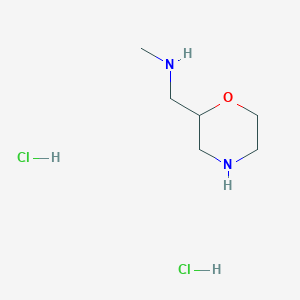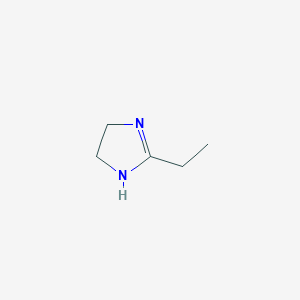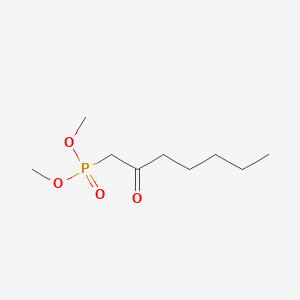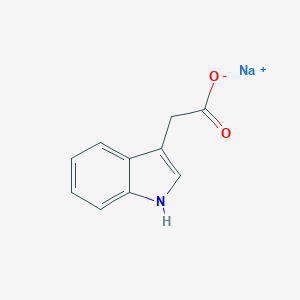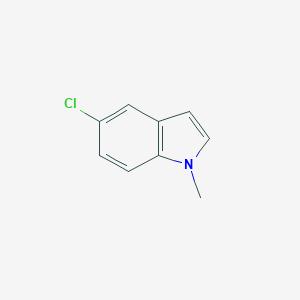![molecular formula C23H21NO2 B048579 Ethanone, 2,2'-[(4-methylphenyl)imino]bis[1-phenyl- CAS No. 113385-73-2](/img/structure/B48579.png)
Ethanone, 2,2'-[(4-methylphenyl)imino]bis[1-phenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethanone, 2,2'-[(4-methylphenyl)imino]bis[1-phenyl- is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as dibenzylideneacetone (DBA) and is widely used in the synthesis of organic compounds.
Aplicaciones Científicas De Investigación
DBA has been widely used in various scientific research applications. It is commonly used as a ligand in coordination chemistry and as a chelating agent. DBA has also been used in the synthesis of organic compounds such as chalcones, flavones, and isoflavones. Additionally, DBA has been used in the synthesis of metal complexes that have potential applications in medicinal chemistry.
Mecanismo De Acción
DBA acts as a chelating agent and forms coordination complexes with metal ions. The metal complexes formed by DBA have unique properties that make them useful in various applications. The mechanism of action of DBA is based on the ability of the molecule to form a stable complex with a metal ion.
Efectos Bioquímicos Y Fisiológicos
DBA has been shown to have potential antioxidant and anti-inflammatory properties. It has also been shown to have potential anticancer properties. Additionally, DBA has been shown to have potential neuroprotective properties. However, further research is needed to fully understand the biochemical and physiological effects of DBA.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DBA has several advantages in lab experiments. It is a stable and easily synthesizable compound that can be used in the synthesis of various organic compounds. Additionally, DBA can form stable coordination complexes with metal ions, making it useful in the field of coordination chemistry. However, DBA has some limitations in lab experiments. It is insoluble in water, making it difficult to work with in aqueous solutions. Additionally, the synthesis of DBA requires the use of toxic solvents, which can be hazardous to the environment and human health.
Direcciones Futuras
There are several future directions for research on DBA. One potential direction is the synthesis of new metal complexes using DBA as a ligand. These metal complexes could have potential applications in medicinal chemistry. Additionally, further research is needed to fully understand the biochemical and physiological effects of DBA. Finally, the development of new synthesis methods for DBA could lead to the production of more environmentally friendly and sustainable compounds.
Conclusion:
In conclusion, DBA is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. It is commonly used in the synthesis of organic compounds and as a ligand in coordination chemistry. DBA has potential antioxidant, anti-inflammatory, anticancer, and neuroprotective properties. While it has several advantages in lab experiments, it also has some limitations. Future research on DBA could lead to the development of new metal complexes with potential applications in medicinal chemistry and the production of more environmentally friendly and sustainable compounds.
Métodos De Síntesis
DBA can be synthesized by the condensation reaction of benzaldehyde and acetone in the presence of a base. The reaction takes place in ethanol as a solvent and is catalyzed by an acid or base. The product obtained is a yellow crystalline solid that is insoluble in water but soluble in organic solvents.
Propiedades
Número CAS |
113385-73-2 |
|---|---|
Nombre del producto |
Ethanone, 2,2'-[(4-methylphenyl)imino]bis[1-phenyl- |
Fórmula molecular |
C23H21NO2 |
Peso molecular |
343.4 g/mol |
Nombre IUPAC |
2-(4-methyl-N-phenacylanilino)-1-phenylethanone |
InChI |
InChI=1S/C23H21NO2/c1-18-12-14-21(15-13-18)24(16-22(25)19-8-4-2-5-9-19)17-23(26)20-10-6-3-7-11-20/h2-15H,16-17H2,1H3 |
Clave InChI |
LJZFSRYVWJEHPB-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)N(CC(=O)C2=CC=CC=C2)CC(=O)C3=CC=CC=C3 |
SMILES canónico |
CC1=CC=C(C=C1)N(CC(=O)C2=CC=CC=C2)CC(=O)C3=CC=CC=C3 |
Sinónimos |
2,2'-(P-TOLYLAZANEDIYL)BIS(1-PHENYLETHANONE) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



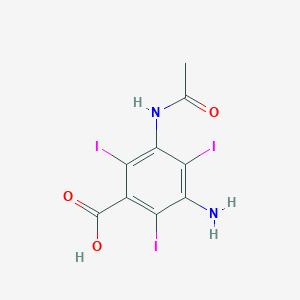
![Dibenzo[e,l]pyrene](/img/structure/B48497.png)
